molecular formula C18H16N2O2S2 B2865210 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide CAS No. 1207043-88-6

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide

Cat. No.: B2865210
CAS No.: 1207043-88-6
M. Wt: 356.46
InChI Key: GOIVDWKAMPGCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide is a thiophene-carboxamide derivative characterized by a central phenyl ring substituted with a thiophene-3-carboxamide group and a thiophen-2-ylmethyl carbamoyl moiety.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c21-17(19-11-16-2-1-8-24-16)10-13-3-5-15(6-4-13)20-18(22)14-7-9-23-12-14/h1-9,12H,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIVDWKAMPGCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Mechanism of Action

The mechanism of action of N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Thiophene-carboxamide derivatives often exhibit pharmacological activity modulated by substituent groups. Below is a comparative analysis of key analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Thiophen-2-ylmethyl carbamoyl, phenyl linker, thiophene-3-carboxamide Likely C21H17N3O2S2* ~427.5 g/mol† Dual thiophene rings; carbamoyl groups may enhance binding affinity.
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Chlorophenyl sulfonyl, chlorophenyl carboxamide C18H13Cl2NO3S2 426.34 g/mol Electron-withdrawing Cl groups may improve stability but reduce solubility.
3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide Nitro, trifluoromethyl phenoxy, phenyl carboxamide C18H11F3N2O4S 408.35 g/mol Strong electron-withdrawing groups (NO2, CF3) enhance electrophilicity.
N-(3-methylphenyl)-2-[(4-methoxyphenyl)methylene]amino-benzothiophene-3-carboxamide (I) Benzothiophene core, methoxyphenyl, methylphenyl C24H21N2O2S ~409.5 g/mol† Extended aromatic system (benzothiophene) may improve π-π stacking interactions.
5-cyano-N-(4-methoxyphenyl)-2-phenylamino-thiophene-3-carboxamide (from ) Cyano, methoxyphenyl, phenylamino C21H17ClN4O3S 440.90 g/mol Chlorine and cyano groups contribute to polar interactions.
  • Estimated based on structural analysis; †Calculated using standard atomic weights.
Key Observations:
  • Aromatic Systems : Benzothiophene derivatives () demonstrate extended conjugation, which could enhance interactions with hydrophobic protein pockets .
  • Chlorine Substitution : Chlorinated analogs () may increase rigidity and steric hindrance, impacting both solubility and binding specificity .

Computational and Docking Insights

Substituents like trifluoromethyl () or chlorophenyl () may align with these principles, enhancing affinity in enclosed binding pockets .

Biological Activity

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]thiophene-3-carboxamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring, an amide linkage, and a phenyl group, contributing to its unique reactivity and biological interactions. Its molecular formula is C17H18N2O2S2, with a molecular weight of approximately 350.46 g/mol. The structural complexity allows it to interact with various biological targets, making it a candidate for pharmacological applications.

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of thiophene derivatives with amines and carboxylic acids under controlled conditions. Advanced techniques such as chromatography are often employed to purify the final product.

Antimicrobial Properties

Research has demonstrated that compounds structurally related to this compound exhibit notable antibacterial activity. For instance, studies have shown that similar thiophene derivatives possess significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

The following table summarizes the antibacterial activity of related compounds:

Compound NameTarget BacteriaInhibition Zone (mm)Activity Index (%)
7aS. aureus2083.3
7bP. aeruginosa2086.9
3bB. subtilis1878.3
AmpicillinE. coli25-

These results indicate that the presence of specific substituents on the thiophene ring can enhance the antibacterial efficacy of these compounds.

Antioxidant Activity

In addition to antimicrobial properties, this compound and its derivatives have been evaluated for antioxidant activity. Studies utilizing the ABTS method revealed that certain derivatives exhibited significant radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease processes. For example, its mechanism may involve modulation of signaling pathways that are critical in inflammation and infection .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of thiophene derivatives:

  • Antibacterial Studies : A recent study assessed the antibacterial efficacy of various thiophene derivatives against multi-drug resistant bacterial strains, demonstrating that modifications in the thiophene structure significantly influenced their activity .
  • Molecular Docking Studies : Computational studies have predicted strong binding affinities between these compounds and bacterial β-lactamase enzymes, indicating their potential as inhibitors against antibiotic resistance .
  • Structural Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups on the thiophene ring enhance biological activity, providing insights for future drug design .

Q & A

Q. Table 1: Synthesis Parameters for Analogous Thiophene Derivatives

Compound TypeReagentSolventPurification MethodReference
Carboxamide derivativeSuccinic anhydrideDry CH₂Cl₂Reverse-phase HPLC
Thiophene-carboxamideMaleic anhydrideDMF/DioxaneMethanol recrystallization

How can computational modeling predict the biological interactions of this compound?

Advanced Research Question
Molecular dynamics (MD) simulations (e.g., using NAMD) and docking studies (Glide XP) help predict binding affinities and interactions with biological targets. For example:

  • NAMD simulates large biomolecular systems, incorporating AMBER/CHARMM force fields to model ligand-protein interactions .
  • Glide XP scoring evaluates hydrophobic enclosure, hydrogen bonding, and desolvation effects, critical for optimizing binding modes .
  • Docking protocols should validate against known crystal structures to ensure accuracy in predicting interactions with enzymes or receptors .

How can contradictory biological activity data be resolved for thiophene derivatives?

Advanced Research Question
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from differences in assay conditions, purity, or cellular models. Strategies include:

  • Reproducing experiments with standardized protocols (e.g., fixed solvent/DMSO concentrations).
  • Metabolite profiling to rule out degradation products.
  • Comparative SAR analysis with structurally similar compounds to identify critical functional groups (e.g., sulfamoyl or carbamoyl substituents) .

Q. Table 2: Biological Activities of Related Thiophene Derivatives

CompoundActivityTarget PathwayReference
N-[3-Carbamoyl-thienyl]AnticancerKinase inhibition
3-Sulfamoyl-thiopheneAntimicrobialMembrane disruption

What reaction conditions optimize the yield of carboxamide coupling steps?

Advanced Research Question
Optimizing coupling reactions (e.g., carbamoylation) requires:

  • Solvent selection : Polar aprotic solvents (DMF, dioxane) enhance reactivity at 60–80°C .
  • Catalysts : Use of EDCI/HOBt for amide bond formation reduces side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine prevents excess reagent waste .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question
SAR studies focus on:

  • Thiophene ring modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .
  • Carbamoyl side chains : Bulky substituents (e.g., phenyl vs. methyl) improve target selectivity in kinase inhibition .
  • Bioisosteric replacements : Replacing thiophene with furan alters π-π stacking interactions in receptor binding .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question
Scaling up requires addressing:

  • Purification bottlenecks : Replace HPLC with column chromatography for larger batches.
  • Solvent waste management : Switch to greener solvents (e.g., ethanol/water mixtures) without compromising yield .
  • Thermal control : Use flow chemistry to maintain exothermic reactions at safe temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.